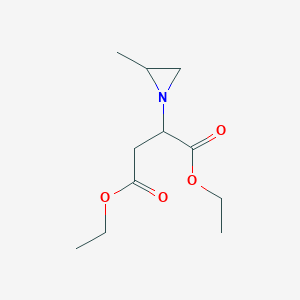
Diethyl 2-(2-methylaziridin-1-yl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-methylaziridin-1-yl)butanedioate is an organic compound with the molecular formula C11H19NO4 It is a derivative of butanedioic acid and contains an aziridine ring, which is a three-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylaziridin-1-yl)butanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl butanedioate with 2-methylaziridine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-methylaziridin-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various aziridine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-methylaziridin-1-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-methylaziridin-1-yl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl butanedioate: Lacks the aziridine ring and has different chemical properties.
2-Methylaziridine: Contains the aziridine ring but lacks the butanedioate moiety.
Diethyl 2-aziridinylbutanedioate: Similar structure but without the methyl group on the aziridine ring.
Uniqueness
Diethyl 2-(2-methylaziridin-1-yl)butanedioate is unique due to the presence of both the aziridine ring and the butanedioate moiety
Propiedades
Número CAS |
873798-97-1 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
diethyl 2-(2-methylaziridin-1-yl)butanedioate |
InChI |
InChI=1S/C11H19NO4/c1-4-15-10(13)6-9(11(14)16-5-2)12-7-8(12)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
HNZWXCLPYMLZNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)N1CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


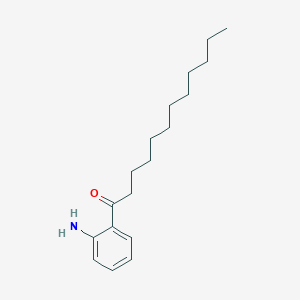
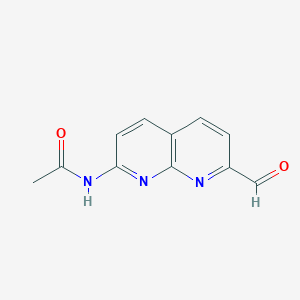
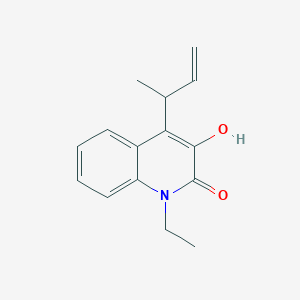

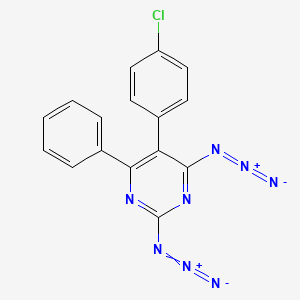
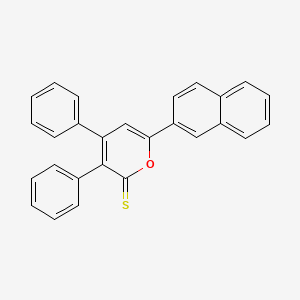
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
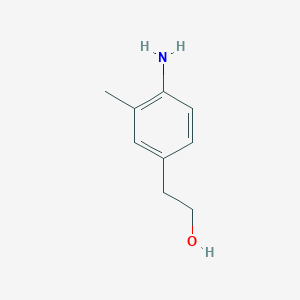
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
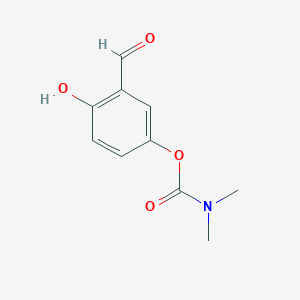
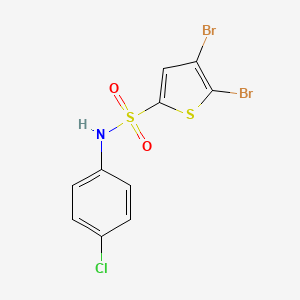
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
